4-(4,4-Difluoro-1,3,5,7-tetraMethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric Acid
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Overview
Description
4-(4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric acid is a derivative of the boron-dipyrromethene (BODIPY) dye class. BODIPY dyes are known for their excellent photophysical properties, including high fluorescence quantum yields, photostability, and sharp absorption and emission bands . These properties make them highly valuable in various scientific applications, particularly in fluorescence-based techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric acid typically involves the condensation of pyrrole with aldehydes, followed by complexation with boron trifluoride . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of BODIPY dyes, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the BODIPY core.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its photophysical properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the original compound .
Scientific Research Applications
4-(4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric acid has a wide range of scientific research applications, including:
Fluorescent Probes: The compound is used as a fluorescent probe in biological imaging and diagnostics due to its high fluorescence quantum yield and photostability.
Protein Labeling: It is employed in labeling proteins for studying protein-protein interactions and cellular processes.
Membrane Studies: The compound is used in studies of biological and model membrane systems to investigate membrane dynamics and interactions.
Photodynamic Therapy:
Mechanism of Action
The mechanism by which 4-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric acid exerts its effects is primarily through its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various imaging and diagnostic applications . Additionally, in photodynamic therapy, the compound generates reactive oxygen species that can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric acid include other BODIPY derivatives such as:
- 4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl-benzoic acid
- 4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl-sphingolipids
Uniqueness
The uniqueness of this compound lies in its specific functional group, which allows for versatile chemical modifications and applications. Its butyric acid moiety provides additional sites for conjugation with biomolecules, enhancing its utility in biological studies .
Properties
CAS No. |
878674-84-1 |
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Molecular Formula |
C17H22BF2N2O2 |
Molecular Weight |
335.1765864 |
Synonyms |
4-(4,4-Difluoro-1,3,5,7-tetraMethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric Acid; 4-(4,4-Difluoro-1,3,5,7-tetraMethyl-4-bora-3a,4a-diaza-s-indacene-8-yl)-butyric |
Origin of Product |
United States |
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